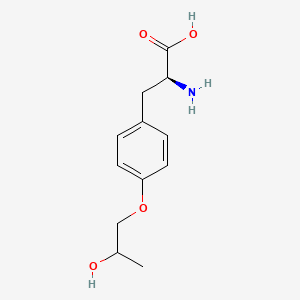
2-Heptylundec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylundec-2-enal is an organic compound with the molecular formula C18H34O It is an aldehyde with a long carbon chain, characterized by the presence of a double bond at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptylundec-2-enal typically involves the aldol condensation reaction between heptanal and undecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptylundec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-Heptylundecanoic acid.
Reduction: 2-Heptylundec-2-enol.
Substitution: 2-Bromoheptylundec-2-enal.
Aplicaciones Científicas De Investigación
2-Heptylundec-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Heptylundec-2-enal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Undecenal: Similar structure but with a shorter carbon chain.
2-Decenal: Another aldehyde with a double bond at the second position but with a shorter chain.
2-Nonenal: Known for its distinctive odor and shorter carbon chain.
Uniqueness
2-Heptylundec-2-enal is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
64935-40-6 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2-heptylundec-2-enal |
InChI |
InChI=1S/C18H34O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 |
Clave InChI |
LIHOCKVUWRPOEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C(CCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


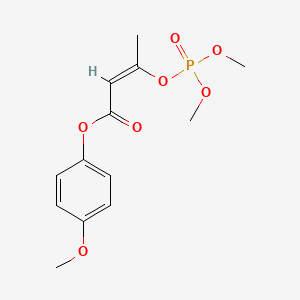
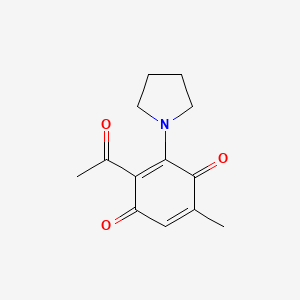

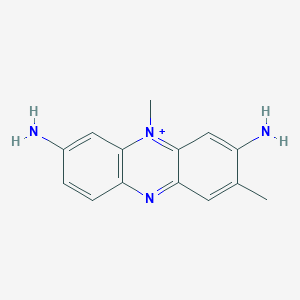
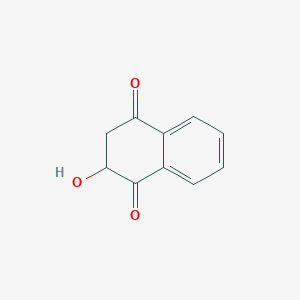
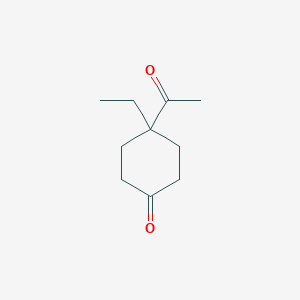

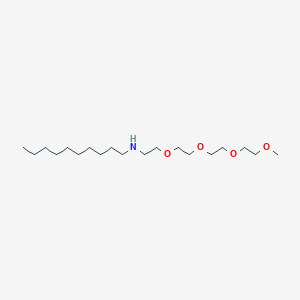
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

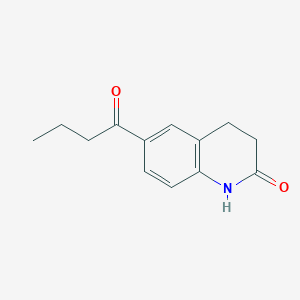
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

